molecular formula C11H15NO B13523787 2-amino-2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol

2-amino-2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol

Cat. No.: B13523787
M. Wt: 177.24 g/mol
InChI Key: SCDYHRTZTWKZDI-UHFFFAOYSA-N
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Description

2-amino-2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is a chemical compound that belongs to the class of amino alcohols It features an indane structure, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 1-(2,3-dihydro-1H-inden-5-yl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reducing agents and amination conditions may vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Hydrocarbons

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-amino-2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an amino group and an indane structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-amino-2-(2,3-dihydro-1H-inden-5-yl)ethanol

InChI

InChI=1S/C11H15NO/c12-11(7-13)10-5-4-8-2-1-3-9(8)6-10/h4-6,11,13H,1-3,7,12H2

InChI Key

SCDYHRTZTWKZDI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(CO)N

Origin of Product

United States

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